molecular formula C25H23N5O3S B2589269 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1112036-76-6

3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2589269
CAS No.: 1112036-76-6
M. Wt: 473.55
InChI Key: GYQBXUKUTDRMCP-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused ring system containing both pyrrole and pyrimidine rings. The compound also includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole moiety, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The pyrrolo[3,2-d]pyrimidin-4-one core can be constructed through cyclization reactions involving appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The 1,2,4-oxadiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its combination of the pyrrolo[3,2-d]pyrimidin-4-one core with the 1,2,4-oxadiazole moiety. This unique structure imparts specific biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

3-(2-methoxyethyl)-5-methyl-7-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-29-15-19(17-9-5-3-6-10-17)21-22(29)24(31)30(13-14-32-2)25(27-21)34-16-20-26-23(28-33-20)18-11-7-4-8-12-18/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBXUKUTDRMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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